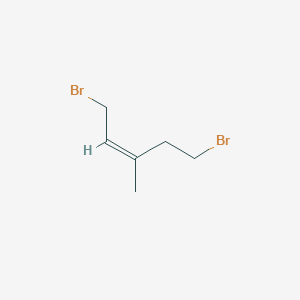

(Z)-1,5-Dibromo-3-methylpent-2-ene

Description

Significance of Dibromoalkenes in Advanced Organic Synthesis

Dibromoalkenes are valuable building blocks in advanced organic synthesis due to their ability to participate in a wide array of chemical transformations. rsc.org They serve as precursors for the creation of highly substituted and stereodefined alkenes, which are common structural motifs in natural products, pharmaceuticals, agrochemicals, and functional materials. rsc.org

The differential reactivity of the two carbon-bromine bonds in certain dibromoalkenes allows for selective sequential reactions. For instance, gem-dibromoalkenes (where both bromine atoms are attached to the same carbon of the double bond) can undergo stereoselective palladium-catalyzed hydrogenolysis to produce (Z)-1-bromo-1-alkenes. acs.org These monobromoalkenes can then participate in further cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to create conjugated polyenes and enynes with specific geometric arrangements. acs.org This stepwise or one-pot approach provides a powerful tool for synthesizing complex molecules with high stereospecificity. acs.orgacs.org

The versatility of dibromoalkenes is further demonstrated by their use in olefination reactions. For example, a method has been developed to convert aliphatic aldehydes and ketones into dibromoalkenes by reacting their hydrazones with carbon tetrabromide in the presence of a copper catalyst. rsc.org This highlights their role as key intermediates in constructing more complex carbon skeletons.

Structural Characteristics and Isomeric Considerations of (Z)-1,5-Dibromo-3-methylpent-2-ene

The structure of this compound is defined by a five-carbon pentene chain with specific substituents. The "(Z)" designation in its name refers to the stereochemistry of the double bond between the second and third carbon atoms. According to the Cahn-Ingold-Prelog priority rules, the higher priority groups on each carbon of the double bond are on the same side, or Zusammen (together in German).

Key structural features include:

A five-carbon backbone.

A carbon-carbon double bond located at the second carbon position.

A methyl group attached to the third carbon.

Two bromine atoms: one attached to the first carbon (an allylic bromide) and the other to the fifth carbon (a primary alkyl bromide).

The molecular formula of this compound is C₆H₁₀Br₂. cymitquimica.com It is described as a pale yellow oil. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 133545-67-2 cymitquimica.compharmaffiliates.com |

| Molecular Formula | C₆H₁₀Br₂ cymitquimica.comnih.gov |

| Molecular Weight | 241.95 g/mol cymitquimica.comnih.gov |

| Appearance | Pale Yellow Oil cymitquimica.com |

| IUPAC Name | This compound lgcstandards.com |

Isomerism is a critical concept for this compound. Besides the (Z)-isomer, an (E)-isomer, (E)-1,5-Dibromo-3-methylpent-2-ene, exists where the high-priority groups are on opposite sides of the double bond. Positional isomers also exist, where the bromine atoms and the methyl group are located at different positions on the pentene chain, such as (Z)-2,5-dibromo-3-methylpent-2-ene. nih.gov Furthermore, isomers of the parent alkane, such as 1,5-Dibromo-3-methylpentane, lack the double bond entirely. nih.gov

Historical Context of Bromination Reactions and their Evolution in Alkene Chemistry

The addition of halogens across a carbon-carbon double bond is a fundamental reaction in organic chemistry. libretexts.org Historically, the reaction of alkenes with molecular bromine (Br₂) in an inert solvent like carbon tetrachloride has been a standard method to produce vicinal dibromides. masterorganicchemistry.commasterorganicchemistry.com This reaction typically proceeds via an electrophilic addition mechanism. libretexts.org The π electrons of the alkene attack one bromine atom, inducing a dipole in the Br-Br bond and displacing a bromide ion. This results in the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com The subsequent backside attack by the bromide ion on one of the carbons of the bromonium ion leads to the formation of a trans or anti-addition product. masterorganicchemistry.comlibretexts.org The decolorization of the reddish-brown bromine solution serves as a classic chemical test for the presence of alkenes. libretexts.orglibretexts.org

Over time, methods for bromination have evolved to improve selectivity, safety, and environmental friendliness. nih.gov While molecular bromine is effective, it is also hazardous. This led to the development and use of alternative brominating agents. N-Bromosuccinimide (NBS) is a key reagent that provides a low, constant concentration of Br₂, which is particularly useful for allylic bromination—the substitution of a hydrogen on a carbon adjacent to a double bond—via a free-radical pathway. masterorganicchemistry.com Using NBS helps to avoid the competing addition reaction across the double bond. masterorganicchemistry.com

Modern advancements have focused on developing catalytic and more stereoselective methods. For instance, silver-methanesulfonic acid co-catalyzed systems have been developed for the Z-selective synthesis of 1,2-cis-dibromoalkenes from alkynes, a challenging transformation that traditional methods could not easily achieve. rsc.org Other methods utilize copper(II) bromide as both a reagent and a catalyst for the highly stereoselective synthesis of (E)-dibromoalkenes from alkynes under mild conditions. organic-chemistry.org These newer methods often use easier-to-handle brominating reagents and offer greater control over the stereochemical outcome of the reaction. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10Br2 |

|---|---|

Molecular Weight |

241.95 g/mol |

IUPAC Name |

(Z)-1,5-dibromo-3-methylpent-2-ene |

InChI |

InChI=1S/C6H10Br2/c1-6(2-4-7)3-5-8/h2H,3-5H2,1H3/b6-2- |

InChI Key |

VECIMVBJHPRDTM-KXFIGUGUSA-N |

Isomeric SMILES |

C/C(=C/CBr)/CCBr |

Canonical SMILES |

CC(=CCBr)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for Z 1,5 Dibromo 3 Methylpent 2 Ene

Direct Halogenation Approaches

Direct halogenation involves the introduction of halogen atoms onto a hydrocarbon skeleton. The specific outcome of such reactions is highly dependent on the chosen reagents and conditions, which dictate whether the reaction proceeds via an electrophilic or a radical mechanism.

The reaction of an alkene such as (Z)-3-methylpent-2-ene with bromine (Br₂) is a classic example of electrophilic addition. brainly.comquizlet.com In this process, the electron-rich carbon-carbon double bond acts as a nucleophile, attacking the bromine molecule. This pathway leads to the saturation of the double bond and the formation of a vicinal dibromide, specifically 2,3-dibromo-3-methylpentane, rather than the target compound (Z)-1,5-Dibromo-3-methylpent-2-ene. brainly.com The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack. brainly.com

Regioselectivity refers to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com In the electrophilic addition of Br₂ to an unsymmetrical alkene, the initial formation of the bromonium ion is followed by nucleophilic attack. If the solvent itself is nucleophilic (e.g., methanol), it will attack the bromonium ion. This attack occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state, a principle related to Markovnikov's rule. brainly.combrainly.com

Stereoselectivity in this reaction is also well-defined. masterorganicchemistry.com The electrophilic addition of bromine to alkenes typically proceeds with anti-stereoselectivity. This is because the nucleophile (a bromide ion or a solvent molecule) attacks the bromonium ion from the side opposite to the bulky bromine bridge. This backside attack results in the two bromine atoms (or a bromine and a solvent-derived group) being added to opposite faces of the original double bond.

The choice of solvent can significantly alter the products of electrophilic bromination. In non-nucleophilic solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), the bromide ion (Br⁻) is the only available nucleophile to open the bromonium ion ring, leading exclusively to the dibromoalkane. libretexts.org

However, when the reaction is performed in a nucleophilic solvent, such as water or an alcohol like methanol (B129727) (CH₃OH), the solvent molecules are present in much higher concentration than the bromide ion and can act as competing nucleophiles. brainly.comwikipedia.org This results in the formation of a halohydrin (or a bromoether in the case of an alcohol solvent) as a major product alongside the vicinal dibromide. brainly.comchegg.com For instance, reacting (Z)-3-methylpent-2-ene with Br₂ in methanol would yield 2-bromo-3-methoxy-3-methylpentane as a significant product. brainly.com

Table 1: Effect of Solvent on Electrophilic Bromination of Alkenes

| Solvent Type | Example Solvent | Primary Nucleophile | Major Product Type |

|---|---|---|---|

| Non-nucleophilic | Carbon Tetrachloride (CCl₄) | Bromide ion (Br⁻) | Vicinal Dibromide |

| Nucleophilic (Protic) | Methanol (CH₃OH) | Methanol (CH₃OH) | Bromoether |

| Nucleophilic (Aqueous) | Water (H₂O) | Water (H₂O) | Bromohydrin |

Radical-mediated reactions provide an alternative pathway for halogenation, often yielding products that are different from those of electrophilic additions. These reactions proceed via a chain mechanism involving free-radical intermediates and are particularly useful for achieving substitution at positions allylic to a double bond. libretexts.orglibretexts.org This pathway is crucial for synthesizing intermediates on the path to this compound.

The key to forming an allylic bromide is the use of a reagent that can provide a low, constant concentration of bromine radicals. N-Bromosuccinimide (NBS) is the quintessential reagent for the allylic bromination of alkenes, a process known as the Wohl-Ziegler reaction. wikipedia.org When a solution of an alkene and NBS in an inert solvent like carbon tetrachloride is refluxed with a radical initiator, substitution occurs at the allylic position. libretexts.orgwikipedia.org This method is ideal for introducing a bromine atom at the C5 position of a precursor like 3-methylpent-2-ene. The reaction is considered catalyst-free in the metallic sense but requires a radical initiator. libretexts.org

Another bromine source, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), is also effective. While it can be used for the 1,2-dibromination of alkenes across the double bond, often without a catalyst organic-chemistry.orgacs.orgnih.gov, its application in radical allylic substitution is also established, serving as a convenient alternative to NBS. organic-chemistry.org

Table 2: Common Reagents for Radical Bromination

| Reagent | Acronym | Primary Application | Typical Conditions |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Allylic Bromination (Wohl-Ziegler) | CCl₄, heat/light, radical initiator libretexts.orgwikipedia.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Dibromination of double bonds; Allylic Bromination | Various solvents, often mild conditions organic-chemistry.orgorganic-chemistry.org |

Radical chain reactions require an initiation step to generate the initial radical species. libretexts.org In allylic bromination, this is typically achieved using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in conjunction with heat or UV light. wikipedia.orgnumberanalytics.com The initiator decomposes under these conditions to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to produce the bromine radical (Br•) that propagates the chain reaction. libretexts.orglibretexts.org

The selectivity of radical halogenations is a critical consideration. Bromination is significantly more regioselective than chlorination. youtube.commasterorganicchemistry.com This difference is explained by the Hammond postulate. The hydrogen abstraction step by a bromine radical is endothermic, meaning the transition state resembles the products (the alkyl radical and HBr). youtube.com Therefore, the stability of the resulting radical intermediate has a large influence on the activation energy. Since an allylic radical is stabilized by resonance, the abstraction of an allylic hydrogen is much more favorable than other positions. This leads to high selectivity for substitution at the allylic carbon. youtube.com The choice of initiator primarily affects the rate of initiation, ensuring the radical process outcompetes potential ionic side reactions. numberanalytics.com

Radical-Mediated Dibromination Pathways

Synthesis via Functional Group Transformations

The creation of the this compound scaffold would likely rely on the strategic introduction of bromine atoms and the stereocontrolled formation of the Z-configured double bond. This can be envisioned through the transformation of non-brominated precursors or the further derivatization of a monobrominated analogue.

Conversion of Non-Brominated Precursors to Dibromoalkene Scaffolds

A plausible, albeit undocumented, approach to synthesizing this compound would involve starting from a non-brominated pentene derivative. A hypothetical precursor could be 3-methyl-2-penten-1,5-diol. The conversion of the diol to the corresponding dibromide would require a reagent that can substitute both hydroxyl groups with bromine while preserving or inducing the desired (Z)-geometry of the double bond. Reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (PPh₃/CBr₄) are commonly used for such transformations. However, the reactivity of allylic and homoallylic alcohols can differ, and controlling the stereochemical outcome of the double bond during such a reaction would be a significant challenge.

Another potential non-brominated starting material could be 3-methylpenta-1,2-diene, an allene (B1206475). The addition of two equivalents of hydrogen bromide (HBr) to this allene could, in principle, yield the desired product. However, controlling the regioselectivity and stereoselectivity of HBr addition to a substituted allene is notoriously difficult and would likely result in a mixture of isomers, including the (E)-isomer and products of addition across the other double bond.

Derivatization Strategies from Monobrominated Pentene Analogues

A more controlled strategy could involve the derivatization of a monobrominated pentene analogue. For instance, starting with (Z)-1-bromo-3-methylpent-2-ene, a selective allylic bromination at the C5 position would be required. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are standard for allylic bromination. However, the presence of the existing double bond and the vinylic bromine atom could lead to competing reactions, such as addition to the double bond or the formation of a mixture of constitutional isomers. The key challenge would be to achieve high regioselectivity for the C5 position.

Alternatively, one could envision starting from 5-bromo-3-methylpent-1-ene. A sequence involving isomerization of the double bond to the 2-position with concomitant control of the stereochemistry to favor the (Z)-isomer, followed by the introduction of the second bromine atom at the C1 position, would be a complex but potentially feasible route.

Stereocontrolled Synthesis of this compound

The synthesis of a specific geometric isomer like this compound necessitates a high degree of stereocontrol.

Strategies for Retaining or Inducing (Z)-Configuration in the Double Bond

The stereochemical outcome of the synthesis is critically dependent on the chosen methodology. If starting from a precursor that already contains the (Z)-configured double bond, the subsequent reactions must proceed without isomerization. For example, in the conversion of a (Z)-diol, mild reaction conditions would be crucial to prevent acid- or base-catalyzed isomerization.

When the double bond is formed during the synthesis, stereocontrol becomes paramount. For instance, the partial reduction of a corresponding alkyne, such as 3-methylpent-2-yn-1,5-diol, using a catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic method for generating (Z)-alkenes. The resulting (Z)-diol could then be converted to the dibromide.

Another advanced strategy could involve transition metal-catalyzed cross-coupling reactions. While no specific examples exist for this molecule, methods for the stereoselective synthesis of (Z)-dihaloalkenes often employ palladium or other transition metal catalysts to control the geometry of the newly formed double bond.

Stereochemical Purity Assessment in Synthetic Protocols

Given the potential for the formation of the (E)-isomer, any synthesis of this compound would require rigorous analysis to determine its stereochemical purity. The primary techniques for this assessment would be:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between (Z) and (E) isomers. The coupling constants (J-values) between the vinylic proton and the adjacent allylic protons are typically different for the two isomers. The Nuclear Overhauser Effect (NOE) can also provide definitive evidence for the spatial proximity of substituents on the double bond, thus confirming the (Z) or (E) configuration.

Gas Chromatography (GC): On a suitable chiral or even a standard non-polar column, the (Z) and (E) isomers would likely have different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC using a chiral stationary phase could be employed to separate the geometric isomers and assess the purity of the (Z)-isomer.

Without experimental data from the literature, the following table provides a hypothetical comparison of expected analytical data for the (Z) and (E) isomers, which would be essential for purity assessment.

| Analytical Technique | Expected Observation for (Z)-isomer | Expected Observation for (E)-isomer |

| ¹H NMR | Characteristic coupling constant (J-value) for cis-vinylic/allylic protons. | Different coupling constant (J-value) for trans-vinylic/allylic protons. |

| NOESY NMR | Correlation between the vinylic proton and the methyl group at C3. | No or weaker correlation between the vinylic proton and the methyl group at C3. |

| Gas Chromatography | Single peak with a specific retention time. | Peak with a different retention time. |

Reactivity and Transformational Chemistry of Z 1,5 Dibromo 3 Methylpent 2 Ene

Reactions at the Alkene Moiety

The reactivity of the endocyclic double bond in (Z)-1,5-Dibromo-3-methylpent-2-ene is characteristic of electron-rich alkenes. It can undergo a variety of addition and transformation reactions, including olefin metathesis, cycloadditions, and electrophilic additions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that enables the redistribution of alkylidene fragments between two alkenes, typically catalyzed by transition metal complexes. sci-hub.se

Ruthenium-based catalysts, particularly those developed by Grubbs, are widely employed for olefin metathesis due to their high functional group tolerance and activity. sci-hub.se These catalysts are known to effectively catalyze the metathesis of alkenes bearing halide functionalities. In a hypothetical cross-metathesis reaction of this compound, a Grubbs-type catalyst would be the reagent of choice. The catalyst would react with the double bond to form a ruthenacyclobutane intermediate, which would then proceed through the catalytic cycle to yield the metathesis products. However, specific documented examples, including reaction conditions and yields for the application of Grubbs catalysts on this compound, remain to be reported in the scientific literature.

Cycloaddition Reactions (e.g., [2+2], [4+2])

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The alkene moiety of this compound can potentially participate in such reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) would require a suitable diene to react with the double bond acting as a dienophile. Similarly, [2+2] cycloadditions could occur with another alkene or a ketene. Despite the theoretical possibility of these transformations, specific research detailing the participation of this compound in either [2+2] or [4+2] cycloaddition reactions has not been found in the reviewed literature.

Electrophilic Additions (beyond bromination)

The electron-rich nature of the double bond in this compound makes it susceptible to attack by electrophiles. This leads to a variety of addition reactions that can introduce new functional groups across the double bond.

Epoxidation, the formation of an epoxide, can be achieved by treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific, with the oxygen atom being delivered to one face of the alkene. For this compound, this would result in the formation of a substituted oxirane.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reagents typically lead to syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.org The reaction with osmium tetroxide is a concerted process that forms a cyclic osmate ester intermediate, which is then cleaved to give the diol. libretexts.org While these are standard and well-documented reactions for alkenes, specific experimental data and detailed findings for the epoxidation and dihydroxylation of this compound are not available in the current body of scientific literature.

Hydration and Hydrohalogenation

The reactivity of the carbon-carbon double bond in this compound towards hydration and hydrohalogenation is influenced by the substitution pattern and the presence of the electron-withdrawing bromine atoms.

Hydration: The acid-catalyzed addition of water across the double bond would be expected to follow Markovnikov's rule. Protonation of the double bond would lead to the more stable tertiary carbocation at the C3 position. Subsequent attack by water would yield a tertiary alcohol. However, the presence of the electron-withdrawing vinylic bromine would likely decrease the nucleophilicity of the alkene, potentially requiring harsher reaction conditions compared to a similar, non-halogenated alkene.

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkene would also proceed via a carbocation intermediate. For instance, the reaction with hydrogen bromide (HBr) would likely lead to the formation of a vicinal dibromide, with the bromine from HBr adding to the C3 position and the hydrogen adding to the C2 position. The stereochemistry of the starting alkene would influence the stereochemical outcome of the addition reaction.

Reactions Involving the Bromine Substituents

The two bromine atoms in this compound exhibit different reactivities due to their distinct chemical environments. The bromine at the C5 position is a primary alkyl bromide, which is susceptible to both substitution and elimination reactions. In contrast, the bromine at the C1 position is a vinylic bromide, which is generally less reactive towards nucleophilic substitution under standard SN1 and SN2 conditions but can participate in other transformations like organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary bromide at C5 is the more likely site for intermolecular nucleophilic substitution. It can readily undergo SN2 reactions with a variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, to introduce a range of functional groups. The vinylic bromide at C1 is significantly less reactive towards traditional SN2 attack due to the increased strength of the C-Br bond and steric hindrance. SN1 reactions at the vinylic position are also disfavored due to the instability of the resulting vinylic carbocation.

| Nucleophile | Reagent Example | Expected Product at C5 |

| Hydroxide | Sodium Hydroxide (NaOH) | (Z)-5-Bromo-3-methylpent-3-en-1-ol |

| Alkoxide | Sodium Ethoxide (NaOEt) | (Z)-1-Bromo-5-ethoxy-3-methylpent-2-ene |

| Cyanide | Sodium Cyanide (NaCN) | (Z)-6-Bromo-4-methylhex-3-enenitrile |

| Amine | Ammonia (NH3) | (Z)-5-Bromo-3-methylpent-3-en-1-amine |

While no specific examples for this compound are readily available, the structure is amenable to intramolecular cyclization. If a nucleophile is introduced at the C5 position, it could potentially attack the vinylic bromide at C1, although this would be a challenging ring closure. A more plausible scenario involves the transformation of one of the bromo groups into a nucleophilic center. For instance, conversion of the C5-bromide to an organometallic species could be followed by an intramolecular attack on a suitable electrophilic site.

General strategies for intramolecular cyclization often involve the formation of a carbanion or an organometallic reagent that can then attack an internal electrophile. researchgate.net In the case of this compound, selective metal-halogen exchange at the more reactive primary C-Br bond, followed by intramolecular substitution at the vinylic C-Br bond, could potentially lead to the formation of a five-membered ring, although such reactions are highly dependent on the specific reagents and conditions employed.

Elimination Reactions Leading to Alkenes or Alkynes

Elimination reactions of this compound would primarily involve the primary bromide at the C5 position. ucsb.edudoubtnut.com Treatment with a strong, non-nucleophilic base would favor an E2 elimination mechanism, leading to the formation of a conjugated diene system. The regioselectivity of this elimination would depend on the base used and the reaction conditions.

The vinylic bromide is much less prone to elimination. Formation of an alkyne from a vinylic halide requires very harsh conditions and is generally not a favored pathway.

| Base | Expected Major Product | Reaction Type |

| Potassium tert-butoxide | 3-Methylpenta-1,3-diene | E2 Elimination |

| Sodium ethoxide in ethanol | 3-Methylpenta-1,3-diene and (Z)-1-bromo-5-ethoxy-3-methylpent-2-ene | E2 and SN2 Competition |

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound presents an interesting substrate for such transformations. The differential reactivity of the vinylic and primary bromides allows for selective coupling reactions. Generally, vinylic halides are more reactive than alkyl halides in many palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is plausible that selective coupling could be achieved at the vinylic bromide position using a palladium catalyst. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. nih.govnih.gov This method is known for its high functional group tolerance and stereospecificity, making it a good candidate for reactions with this compound to retain the Z-geometry of the double bond. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The vinylic bromide of this compound would be the reactive site for this transformation, allowing for the synthesis of enyne structures.

| Coupling Reaction | Coupling Partner | Expected Product (at C1) | Catalyst System (Example) |

| Suzuki | Phenylboronic acid | (Z)-5-Bromo-3-methyl-1-phenylpent-2-ene | Pd(PPh3)4 / Base |

| Negishi | Phenylzinc chloride | (Z)-5-Bromo-3-methyl-1-phenylpent-2-ene | Pd(PPh3)4 |

| Sonogashira | Phenylacetylene | (Z)-7-Bromo-5-methyl-1-phenylhept-1-en-5-yne | Pd(PPh3)2Cl2 / CuI / Amine Base |

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Kumada, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound, these reactions could theoretically proceed at either the vinylic or allylic position, or at both, depending on the reaction conditions and the specific coupling partners.

The Suzuki coupling , which pairs an organoboron reagent with an organohalide, is a versatile method for creating carbon-carbon bonds. It is plausible that selective coupling could be achieved. For instance, a Suzuki coupling targeting the more reactive allylic bromide might be feasible under milder conditions, while harsher conditions could promote reaction at the vinylic site. A di-substituted product could also be envisioned with an excess of the organoboron reagent and suitable catalytic system.

The Heck reaction , coupling the dibromide with an alkene, would be expected to favor reaction at the vinylic bromide, a common substrate for this transformation. This would lead to the formation of a diene system.

The Kumada coupling , utilizing a Grignard reagent, and the Sonogashira coupling , employing a terminal alkyne, are also staples in the synthetic chemist's toolbox. cymitquimica.com The Sonogashira coupling, in particular, is highly effective for the coupling of vinyl halides, suggesting that a reaction at the vinylic position of this compound with a terminal alkyne is a strong possibility, leading to the formation of an enyne structure. cymitquimica.com

Table 1: Theoretical Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Potential Product Structure(s) |

|---|---|---|

| Suzuki Coupling | R-B(OR)2 | Mono- or di-substituted alkenes |

| Heck Coupling | Alkene | Substituted diene |

| Kumada Coupling | R-MgBr | Mono- or di-substituted alkenes |

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds from this compound would likely proceed via nucleophilic substitution, with the more labile allylic bromide being the primary site of reaction. A variety of heteroatom nucleophiles, including amines, alcohols, and thiols, could potentially displace the allylic bromide to form new C-N, C-O, and C-S bonds, respectively. The vinylic bromide would be significantly less reactive under typical nucleophilic substitution conditions.

Reductive Transformations of Carbon-Bromine Bonds

The reduction of the carbon-bromine bonds in this compound could be achieved using various reducing agents. Selective reduction would be a key challenge. Metal hydrides, such as lithium aluminum hydride or sodium borohydride, might lead to a mixture of products. Catalytic hydrogenation could potentially reduce the double bond in addition to the C-Br bonds, depending on the catalyst and conditions employed. Radical-based reductions, for instance using tributyltin hydride, could also be explored for selective de-bromination.

Chemoselective Transformations of this compound

The most intriguing aspect of the chemistry of this compound is the potential for chemoselectivity, owing to the distinct electronic and steric environments of its functional groups.

Differential Reactivity Between Alkene and Alkyl Bromide Functionalities

The alkene functionality can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the adjacent vinylic bromide may deactivate the double bond towards certain electrophiles. Conversely, the allylic bromide can be a leaving group in substitution and elimination reactions. The challenge and opportunity lie in controlling which functionality reacts preferentially. For example, under carefully controlled conditions, it might be possible to perform an electrophilic addition to the double bond without affecting the C-Br bonds, or vice-versa.

Selective Functionalization of the Two Bromine Atoms

The differential reactivity of the vinylic and allylic bromides is the key to the selective functionalization of this compound.

Nucleophilic Substitution: As previously mentioned, nucleophilic attack is highly favored at the allylic position due to the stability of the resulting allylic carbocation intermediate in an SN1-type mechanism or the lower steric hindrance and more favorable orbital overlap in an SN2-type reaction. This provides a straightforward route to selectively functionalize the C5 position.

Cross-Coupling Reactions: The selective participation of one bromine atom in cross-coupling reactions is a more nuanced challenge. Generally, vinylic halides are more reactive than alkyl halides in many palladium-catalyzed cross-coupling reactions. However, the allylic position also offers a unique pathway for oxidative addition to the palladium catalyst. The outcome would likely be highly dependent on the specific catalytic system (ligands, palladium precursor) and reaction conditions. It is conceivable that conditions could be fine-tuned to favor the reaction of one site over the other, enabling the stepwise functionalization of the molecule.

Table 2: Predicted Chemoselective Reactions

| Reagent/Condition | Expected Site of Reaction | Rationale |

|---|---|---|

| Nucleophile (e.g., R-NH2, R-OH) | Allylic Bromide (C5) | More labile C-Br bond, stabilized transition state. |

Mechanistic Investigations of Reactions Involving Z 1,5 Dibromo 3 Methylpent 2 Ene

Elucidation of Reaction Pathways

The reaction pathways of (Z)-1,5-Dibromo-3-methylpent-2-ene are diverse, with the potential for ionic, radical, and pericyclic mechanisms depending on the reaction conditions and reagents involved.

Ionic Mechanisms (e.g., Formation and Rearrangement of Bromonium Ion Intermediates)

Ionic mechanisms are prominent in the reactions of this compound, particularly in the presence of electrophiles or nucleophiles. A key intermediate in these reactions is the bromonium ion.

The reaction of the structurally related (Z)-3-methyl-pent-2-ene with bromine (Br₂) in a nucleophilic solvent like methanol (B129727) (CH₃OH) provides a model for understanding this process. brainly.com The double bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. brainly.com In this three-membered ring, the bromine atom is bonded to both carbon atoms of the original double bond and carries a positive charge.

The subsequent step involves the nucleophilic attack of the solvent on the bromonium ion. This attack typically occurs at the more substituted carbon atom, leading to the opening of the ring and the formation of a bromoether product. brainly.com This regioselectivity is a hallmark of reactions proceeding through a bromonium ion intermediate. In the case of this compound, the presence of the two bromo-substituents can influence the stability and subsequent reactions of the bromonium ion, potentially leading to intramolecular cyclization or rearrangement products.

Radical Mechanisms (e.g., Halogen-Atom Transfer Processes)

Radical mechanisms offer an alternative pathway for the transformation of this compound, especially under conditions that favor the formation of radicals, such as the presence of radical initiators or UV light.

One potential radical process is halogen-atom transfer. This can be seen in the synthesis of related compounds like 1-(bromomethyl)-2-methylcyclopropane, where the bromination of 2-methylcyclopropane can be facilitated by a radical initiator. In the context of this compound, a radical initiator could abstract a hydrogen atom, leading to the formation of a carbon-centered radical. This radical could then undergo further reactions, including intramolecular cyclization or reaction with other radical species.

Furthermore, the synthesis of bicyclo[1.1.1]pentanes from [1.1.1]propellane proceeds via radical addition across the central bond, highlighting the importance of radical pathways in the formation of strained ring systems. orgsyn.org

Pericyclic and Concerted Pathways

While less commonly discussed for this specific compound, the potential for pericyclic and concerted pathways should not be entirely dismissed. The strained nature of some of the potential cyclization products, such as those containing cyclopropane (B1198618) rings, suggests that concerted mechanisms, where bond formation and breaking occur simultaneously, could be energetically favorable under certain conditions.

Kinetic Studies and Rate Determinations for Transformational Reactions

Kinetic studies are crucial for understanding the rates at which reactions involving this compound proceed and for distinguishing between different possible mechanisms. While specific kinetic data for this compound is not extensively detailed in the search results, general principles can be applied.

For example, in the synthesis of (bromomethyl)cyclopropane, the reaction temperature is carefully controlled, suggesting that the rate of reaction is sensitive to temperature changes. google.com The reaction is initially conducted at less than 15°C and then lowered to below 0°C, indicating a need to control the reaction rate to likely prevent side reactions or decomposition. google.com

The rate of reactions involving bromonium ion intermediates is influenced by the stability of the intermediate and the nucleophilicity of the attacking species. A more stable bromonium ion will be formed more slowly, and a more potent nucleophile will lead to a faster ring-opening reaction.

Transition State Analysis in Mechanistic Models and Energy Profiles

Transition state analysis provides insight into the energy barriers of a reaction and the geometry of the transition state. For reactions of this compound, understanding the transition states is key to predicting the major products.

In an ionic mechanism involving a bromonium ion, the transition state for the ring-opening step will involve the partial formation of a new bond between the nucleophile and one of the carbon atoms of the bromonium ion, and the partial breaking of the carbon-bromine bond. The energy of this transition state will determine the regioselectivity of the reaction.

For radical reactions, the stability of the radical intermediates plays a crucial role in determining the reaction pathway. The transition states for radical cyclization reactions will depend on the ring size being formed, with five- and six-membered rings generally being favored due to lower ring strain.

Computational Modeling and Simulation of Reaction Mechanisms

Computational modeling has become an indispensable tool for studying reaction mechanisms. Density functional theory (DFT) and other computational methods can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile for a given reaction.

While specific computational studies on this compound were not found in the search results, the general approach is well-established. For instance, computational methods could be used to:

Calculate the relative energies of the E and Z isomers of 1,5-Dibromo-3-methylpent-2-ene.

Model the structure and stability of the bromonium ion intermediate.

Determine the activation energies for different potential reaction pathways (e.g., ionic vs. radical cyclization).

Predict the stereochemistry of the products.

These computational insights can complement experimental findings and provide a deeper understanding of the factors that control the reactivity of this complex molecule.

Stereochemical Control and Aspects in Z 1,5 Dibromo 3 Methylpent 2 Ene Chemistry

Geometrical Isomerism of the Alkene Moiety (Z/E Configuration)

The carbon-carbon double bond in 1,5-dibromo-3-methylpent-2-ene gives rise to geometrical isomerism, with the possibility of two isomers: the (Z)-isomer and the (E)-isomer. This isomerism is due to the restricted rotation around the double bond. studymind.co.uk The arrangement of the substituents on the double bond defines the configuration. For the (Z)-isomer, the higher priority groups on each carbon of the double bond are on the same side, whereas for the (E)-isomer, they are on opposite sides. chemguide.co.ukdocbrown.info The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the priorities to the substituents. masterorganicchemistry.com

In (Z)-1,5-dibromo-3-methylpent-2-ene, the substituents on the C2-C3 double bond are a bromomethyl group (-CH2Br) and a hydrogen atom on C2, and a methyl group (-CH3) and a 2-bromoethyl group (-CH2CH2Br) on C3. According to the CIP rules, on C2, the bromomethyl group has higher priority than the hydrogen atom. On C3, the 2-bromoethyl group has higher priority than the methyl group. Since the two higher priority groups are on the same side of the double bond, the configuration is designated as (Z).

The stereoselective synthesis of the (Z)-isomer of 1,5-dibromo-3-methylpent-2-ene is a key challenge. The control of the Z/E ratio is highly dependent on the chosen synthetic route and reaction conditions. While specific high-yield stereoselective syntheses for this compound are not extensively detailed in the provided search results, general principles of stereoselective alkene synthesis can be applied.

Factors that can influence the (Z)-selectivity in the synthesis of analogous trisubstituted alkenes include:

Choice of Reagents and Catalysts: The steric bulk and electronic properties of the reagents and any catalysts used can play a crucial role in directing the stereochemical outcome.

Reaction Temperature: Lower reaction temperatures often favor the formation of the thermodynamically less stable isomer, which in some cases may be the (Z)-isomer.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereoselectivity of the reaction.

Nature of the Starting Material: The stereochemistry of the starting material, if any, can be transferred to the product, influencing the final Z/E ratio.

The stereochemical stability of the (Z)-configuration of 1,5-dibromo-3-methylpent-2-ene is an important consideration for its storage and use in subsequent reactions. Isomerization from the (Z)- to the more thermodynamically stable (E)-isomer can occur under certain conditions, such as exposure to heat, light, or acid/base catalysts.

Studies on the isomerization of similar allylic systems suggest that the energy barrier for rotation around the double bond can be overcome, leading to a mixture of isomers. The equilibrium ratio of the (Z) and (E) isomers is determined by their relative thermodynamic stabilities. Generally, for acyclic alkenes, the (E)-isomer is more stable due to reduced steric strain between the substituents on the same side of the double bond.

Chiral Induction and Enantioselectivity in Transformations

While this compound itself is achiral, its reactions can generate new stereocenters, leading to chiral products. The control of the stereochemistry of these newly formed centers is a significant aspect of its application in synthesis.

Reactions involving the double bond or the allylic and homoallylic bromide functionalities of this compound can lead to the formation of diastereomers if a new stereocenter is created in a molecule that already contains one. The inherent (Z)-geometry of the starting material can influence the stereochemical outcome of such reactions, leading to a preference for one diastereomer over another.

For instance, in addition reactions to the double bond, the incoming reagent may approach from a specific face of the molecule, directed by the existing stereochemistry and steric hindrance. The reaction of (Z)-3-methyl-pent-2-ene with bromine in methanol (B129727), for example, proceeds through a bromonium ion intermediate and can result in the formation of diastereomeric products like 2-bromo-3-methyl-pentanol. brainly.com The stereochemistry of the starting alkene influences the stereochemical outcome. brainly.com

Asymmetric catalysis provides a powerful tool for the enantioselective transformation of this compound into chiral, non-racemic products. By employing a chiral catalyst, it is possible to control the formation of a specific enantiomer.

While specific examples of asymmetric catalysis using this compound are not prevalent in the provided search results, the principles of asymmetric catalysis are broadly applicable. For example, catalytic asymmetric desymmetrizing reactions of prochiral molecules containing similar structural motifs have been successfully developed. rsc.org Such strategies could potentially be applied to this compound to achieve enantioselective synthesis of its derivatives.

Conformational Analysis and its Impact on Reactivity and Selectivity

The conformational flexibility of the bromoalkyl side chains in this compound can significantly impact its reactivity and the stereoselectivity of its reactions. The relative orientation of the atoms in space, or conformation, can influence the accessibility of the reactive sites and the stability of the transition states.

The molecule can adopt various conformations due to rotation around the single bonds. The preferred conformations will be those that minimize steric interactions and other forms of strain. These preferred conformations can dictate the facial selectivity in addition reactions to the double bond and the trajectory of nucleophilic attack at the carbon atoms bearing the bromine atoms.

For example, in nucleophilic substitution reactions at the allylic or homoallylic positions, the conformation of the substrate can influence the stereochemical outcome, leading to either retention or inversion of configuration at the reaction center.

Theoretical and Computational Chemistry Studies of Z 1,5 Dibromo 3 Methylpent 2 Ene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like (Z)-1,5-Dibromo-3-methylpent-2-ene, these calculations can provide a wealth of information about its behavior at the atomic and electronic levels.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations. These methods would allow for the determination of the molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule.

The bonding in this compound would be further elucidated by analyzing the electron density distribution. This can reveal the nature of the carbon-bromine bonds, highlighting their polarity and potential for participating in chemical reactions. The presence of the double bond and the methyl group would also significantly influence the electronic distribution across the molecule.

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional structure of this compound is crucial for its reactivity. Molecular geometry optimization, typically performed using computational methods, would identify the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

Due to the presence of single bonds, this compound can exist in various conformations. A thorough conformational analysis would be necessary to map out the potential energy landscape, identifying all stable conformers and the energy barriers between them. This would involve systematically rotating the single bonds and calculating the energy of each resulting conformation. The results of such an analysis are often visualized in a Ramachandran-like plot, showing the relative energies of different conformers.

Spectroscopic Property Prediction and Validation of Theoretical Models

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Predicted vibrational frequencies from IR spectra calculations can be compared with experimental data to validate the accuracy of the computational model. Similarly, the calculation of NMR chemical shifts for the hydrogen and carbon atoms in the molecule would aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure.

Reaction Pathway Simulations and Energetic Characterization

Understanding the reactivity of this compound requires the simulation of its potential reaction pathways. For instance, its role as a precursor in the synthesis of other compounds can be investigated by modeling the reaction mechanisms, such as nucleophilic substitution at the carbon atoms bearing the bromine atoms.

These simulations would involve locating the transition states for each step of the reaction and calculating the activation energies. This energetic characterization provides a quantitative measure of the reaction's feasibility and can help in predicting the major products of a reaction.

In Silico Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

While there is no specific information on the use of this compound in ligand design or catalysis, computational methods offer powerful tools for such applications. If this molecule were to be used as a scaffold for designing new ligands, in silico methods could be employed to predict the binding affinity of its derivatives to a target protein.

Similarly, if this compound were to be a substrate in a catalyzed reaction, computational models could be used to design and optimize a catalyst for enhanced reactivity and selectivity. This would involve modeling the interaction of the substrate with the catalyst's active site and calculating the reaction energetics.

Applications of Z 1,5 Dibromo 3 Methylpent 2 Ene in Advanced Organic Synthesis

As a Precursor in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The total synthesis of complex natural products and pharmaceutical intermediates often relies on the use of precisely functionalized building blocks. Isoprenoid units, which are structurally related to (Z)-1,5-dibromo-3-methylpent-2-ene, are common motifs in a vast array of natural products. The presence of two bromine atoms in this compound offers the potential for sequential or dual C-C bond formations, making it a theoretically useful precursor. However, a comprehensive search of the scientific literature does not yield specific examples of its utilization in the total synthesis of any complex natural product or pharmaceutical intermediate. While the general importance of halogenated terpenes in the biosynthesis of marine natural products is recognized, with enzymatic bromination and cyclization of terpenes being a known biological process, the specific role of this synthetic dibromo-compound remains undocumented in this context. acs.orgucsb.edu

Scaffold for the Synthesis of Novel Heterocyclic Compounds

The structure of this compound, with its 1,5-dibromo substitution pattern, presents a potential framework for the construction of various heterocyclic systems. Intramolecular cyclization via substitution of the bromine atoms by a difunctional nucleophile, or intermolecular reactions with a variety of partners, could theoretically lead to the formation of five, six, or larger membered rings containing heteroatoms. Such strategies are fundamental in heterocyclic chemistry. Despite this theoretical potential, there is a lack of published research demonstrating the use of this compound as a scaffold for the synthesis of novel heterocyclic compounds. General methods for heterocycle synthesis from various precursors are abundant, but specific applications of this particular dibromide are not reported. bates.edu

Building Block for Oligomer and Polymer Architectures via Metathesis Polymerization

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been extensively used in polymer chemistry. Acyclic Diene Metathesis (ADMET) polymerization of diene monomers is a common method for the synthesis of unsaturated polymers. While this compound contains a double bond, it is not a diene and therefore not a direct candidate for ADMET polymerization. It is conceivable that it could be chemically modified to a diene and then polymerized, or potentially used in other polymerization reactions that can proceed from its functional groups. For instance, the enzymatic cleavage of rubber, a poly(cis-1,4-isoprene), can yield functionalized oligo-isoprenoids that can be used as precursors for new polymers. nih.govnih.gov However, there is no evidence in the literature of this compound being employed as a building block for oligomer or polymer architectures through metathesis or any other polymerization technique.

Development of Novel Reagents and Methodologies in Synthetic Organic Chemistry

The development of novel reagents and synthetic methodologies is a cornerstone of progress in organic chemistry. The reactivity of the two C-Br bonds in this compound could potentially be harnessed to develop new synthetic tools. For example, conversion to an organometallic reagent, such as a Grignard or organolithium species, could provide a bifunctional nucleophile. Spontaneous conversion of related prenyl halides to acids has been noted as a method for in situ acid generation, suggesting a potential, though unexplored, reactivity pathway for this compound. rsc.org Nevertheless, a review of the current scientific literature indicates that this compound has not been specifically utilized for the development of new reagents or as a key component in novel synthetic methodologies.

Advanced Analytical and Spectroscopic Characterization Methods in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR for Structural Elucidation)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (Z)-1,5-Dibromo-3-methylpent-2-ene , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a detailed picture of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the vinyl proton would appear at a characteristic downfield shift due to the double bond. The methylene protons adjacent to the bromine atoms would also be deshielded and appear at a lower field than typical alkyl protons. The methyl group protons would likely appear as a singlet or a doublet, depending on the coupling with the vinyl proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The two sp² hybridized carbons of the double bond would have characteristic chemical shifts in the downfield region of the spectrum. The carbons bonded to the electronegative bromine atoms would also be shifted downfield.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity between atoms, a suite of 2D NMR experiments would be utilized:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, allowing for the tracing of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which would be critical in confirming the (Z)-stereochemistry of the double bond.

A hypothetical summary of expected NMR data is presented in the table below.

| Technique | Expected Observations |

| ¹H NMR | Signals for vinyl, methyl, and methylene protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for sp² and sp³ hybridized carbons, including those bonded to bromine. |

| COSY | Correlations between adjacent protons, confirming the spin systems. |

| HSQC | Correlation of each proton to its directly attached carbon. |

| HMBC | Long-range correlations confirming the carbon skeleton and placement of functional groups. |

| NOESY | Through-space correlations confirming the (Z)-geometry of the double bond. |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, MS/MS Fragmentation Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of This compound . This would allow for the unambiguous determination of its elemental formula, C₆H₁₀Br₂. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with three peaks in a 1:2:1 ratio (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. The analysis of the fragment ions would provide valuable structural information. Expected fragmentation pathways for This compound would include the loss of bromine atoms, cleavage of the carbon-carbon bonds, and rearrangements. This data would help to confirm the connectivity of the molecule.

A table summarizing the expected mass spectrometry data is provided below.

| Technique | Expected Data | Information Gained |

| HRMS | Accurate mass of the molecular ion. | Unambiguous elemental formula. |

| Isotopic Pattern | Characteristic 1:2:1 triplet for the molecular ion. | Confirmation of the presence of two bromine atoms. |

| MS/MS | A series of fragment ions. | Structural information based on fragmentation patterns. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of This compound would be expected to show characteristic absorption bands for the various vibrational modes of the molecule. Key expected absorptions would include:

C-H stretching vibrations for the sp² and sp³ hybridized carbons.

A C=C stretching vibration for the double bond, which would be expected in the region of 1650-1680 cm⁻¹.

C-Br stretching vibrations, which typically appear in the fingerprint region of the spectrum (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C=C double bond, being a relatively non-polar functional group, would be expected to give a strong signal in the Raman spectrum. This can be particularly useful for confirming the presence of the double bond, especially if the corresponding IR absorption is weak.

A summary of the expected vibrational spectroscopy data is presented in the table below.

| Technique | Expected Vibrational Bands (cm⁻¹) | Assignment |

| FT-IR | ~3000-3100 | =C-H stretch |

| ~2850-2960 | -C-H stretch | |

| ~1650-1680 | C=C stretch | |

| <800 | C-Br stretch | |

| Raman | Strong signal around 1650-1680 | C=C stretch |

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Strategies for (Z)-1,5-Dibromo-3-methylpent-2-ene and its Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely focus on replacing traditional brominating agents, which often generate stoichiometric amounts of waste, with greener alternatives.

Another avenue lies in the application of enzymatic halogenation. rsc.org While still an emerging field, the use of halogenase enzymes could offer unparalleled selectivity and mild reaction conditions, minimizing the environmental impact. rsc.org Research in this area would involve identifying or engineering suitable enzymes that can act on the specific substrate to produce this compound.

| Strategy | Potential Advantages | Research Focus |

| H₂O₂/Bromide Systems | Reduced waste, safer reagents. nih.gov | Catalyst development, optimization of reaction parameters. |

| Enzymatic Halogenation | High selectivity, mild conditions, biodegradable catalysts. rsc.org | Enzyme screening and engineering, process optimization. rsc.org |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, renewable resources. tandfonline.com | Development of synthetic routes from biomass-derived precursors. |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of the two bromine atoms and the Z-configured double bond in this compound offers a rich landscape for catalytic transformations. Future research will undoubtedly focus on developing novel catalytic systems to control the chemo- and stereoselectivity of these reactions.

The stereoselective synthesis of Z-alkenes remains a significant challenge in organic chemistry. nih.govnih.gov Advanced catalytic methods, such as those employing nickel or other transition metals, could be pivotal in developing new routes to this compound and its derivatives with high stereopurity. rsc.orgrsc.orgacs.org Research into ligand design and understanding reaction mechanisms will be crucial for achieving high Z-selectivity. rsc.org

Furthermore, the differential reactivity of the allylic and vinylic bromine atoms can be exploited in cross-coupling reactions to build molecular complexity. The development of catalytic systems that can selectively activate one C-Br bond over the other would be a significant breakthrough, enabling the programmed functionalization of the molecule. thieme.de This could involve the use of palladium, copper, or other transition metal catalysts with carefully tailored ligands. acs.org

| Catalytic Approach | Target Transformation | Key Research Areas |

| Nickel Catalysis | Stereoselective synthesis of the Z-double bond. rsc.orgrsc.orgacs.org | Ligand development, mechanistic studies. rsc.org |

| Palladium/Copper Catalysis | Selective cross-coupling at the vinylic or allylic position. acs.org | Catalyst and ligand screening, optimization of reaction conditions. |

| Photocatalysis | Novel C-C and C-heteroatom bond formations. rsc.orgrsc.org | Development of new photoredox catalysts, exploration of reaction scope. |

Bio-inspired Synthesis and Potential Biological Applications (excluding clinical human trials)

Nature is a master of synthesizing complex and biologically active molecules. Bio-inspired approaches to the synthesis and application of this compound and its derivatives represent a fascinating and potentially fruitful area of research.

The structural motif of a halogenated terpene is found in numerous natural products with interesting biological activities. nih.govrsc.org this compound, as a functionalized isoprenoid unit, can be seen as a building block for creating analogues of these natural products. nih.govnih.gov Research could focus on using this compound in the synthesis of new molecules inspired by marine or terrestrial natural products.

The presence of bromine atoms can significantly influence the pharmacological properties of a molecule. wikipedia.org Organobromine compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. wikipedia.orgyoutube.com Therefore, derivatives of this compound could be synthesized and screened for various biological activities. Studies have shown that the biological activity of terpenes can be enhanced upon functionalization, with alcohols and ketones often showing greater potency than the parent hydrocarbons. nih.govnih.gov This suggests that transformations of the dibromo-compound into other functional groups could lead to compounds with enhanced biological profiles.

| Research Avenue | Rationale | Potential Outcomes |

| Natural Product Analogue Synthesis | Mimicking the structures of bioactive halogenated terpenes. nih.govrsc.org | Discovery of new compounds with interesting biological profiles. |

| Screening for Biological Activity | Bromine atoms can impart unique biological properties. wikipedia.org | Identification of new leads for drug discovery (antimicrobial, anticancer, etc.). youtube.com |

| Structure-Activity Relationship Studies | Understanding the impact of the dibromo-methylpentene scaffold on bioactivity. | Design of more potent and selective bioactive compounds. |

Integration with Flow Chemistry and Automation for Scalable and Efficient Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient processes. The integration of flow chemistry and automation offers a powerful solution for the synthesis of this compound and its derivatives.

Flow chemistry provides numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. nih.govtue.nl These features are particularly relevant for halogenation reactions, which can be highly exothermic. nih.gov Future research will likely involve the development of continuous flow processes for the synthesis of the target compound, allowing for safer and more scalable production. rsc.org

| Technology | Benefits for this compound Synthesis | Future Research Directions |

| Flow Chemistry | Improved safety, scalability, and process control. nih.govtue.nl | Development of continuous flow reactors for bromination and subsequent transformations. |

| Automated Synthesis Platforms | High-throughput screening and optimization of reactions. illinois.edu | Integration of robotic systems for library synthesis and reaction discovery. |

| Telescoped Reactions | Increased efficiency, reduced waste and manual handling. acs.org | Design of multi-step flow sequences for the synthesis of complex derivatives. |

Q & A

Q. How can the stereochemical configuration of (Z)-1,5-Dibromo-3-methylpent-2-ene be experimentally confirmed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to analyze coupling constants and chemical shifts. For example, vicinal coupling constants () in alkenes typically range between 10–12 Hz for cis (Z) configurations and 12–18 Hz for trans (E) configurations.

- X-ray Crystallography: If crystallizable derivatives are synthesized, X-ray diffraction provides unambiguous stereochemical confirmation .

- Vibrational Spectroscopy: Compare experimental IR/Raman spectra with computational predictions (e.g., DFT calculations) to validate the double bond geometry.

Q. What synthetic routes are optimal for preparing this compound with high stereoselectivity?

Methodological Answer:

- Bromination of Precursors: Start with 3-methylpent-2-ene and use controlled bromination (e.g., NBS in CCl) to avoid over-bromination.

- Stereoselective Additions: Employ radical bromination or allylic bromination strategies to favor Z-configuration retention.

- Purification: Use column chromatography (silica gel, hexane/EtOAc) to isolate the product, monitoring purity via TLC and GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The Z-configuration creates steric hindrance between the bromine atoms and the methyl group, potentially slowing oxidative addition in Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates.

- Electronic Effects: Electron-withdrawing bromine atoms may polarize the double bond, enhancing electrophilicity. Compare reaction rates with E-isomers using kinetic studies (e.g., UV-Vis monitoring) .

- Control Experiments: Synthesize E-isomer analogs to isolate steric/electronic contributions.

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Error Analysis: Verify computational parameters (e.g., solvent model, basis set) and experimental conditions (e.g., solvent, temperature).

- Dynamic Effects: Consider conformational flexibility (e.g., rotational barriers) that may cause averaging in NMR spectra. Use variable-temperature NMR to detect slow exchange processes.

- Collaborative Validation: Cross-reference with independent labs or databases (e.g., PubChem, ChemSpider) to rule out instrumentation artifacts .

Q. What strategies mitigate degradation of this compound under storage or reaction conditions?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (e.g., exposure to light, heat, or humidity) with HPLC monitoring.

- Inert Atmospheres: Store and handle the compound under nitrogen/argon to prevent oxidation.

- Additives: Use stabilizers like BHT (butylated hydroxytoluene) in non-polar solvents to inhibit radical degradation pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility Protocols: Standardize reaction conditions (e.g., solvent purity, catalyst batch, temperature control).

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehydrohalogenation or isomerization byproducts).

- Meta-Analysis: Compare literature data with in-house results, highlighting variables like reaction scale or workup methods .

Theoretical and Computational Applications

Q. Which computational methods best predict the thermodynamic stability of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to compute Gibbs free energy differences between Z and E isomers.

- Conformational Sampling: Perform molecular dynamics simulations to assess rotational barriers and equilibrium populations.

- Benchmarking: Validate against experimental thermochemical data (e.g., DSC for phase transitions) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Spill Management: Neutralize brominated compounds with sodium bicarbonate or specialized absorbents.

- Waste Disposal: Follow halogenated waste protocols, avoiding incineration without scrubbers to prevent HBr release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.